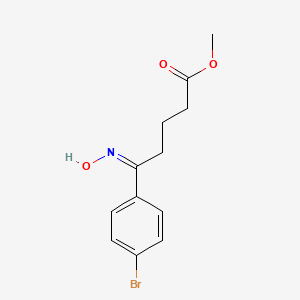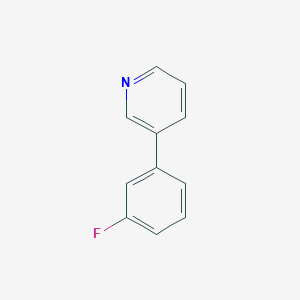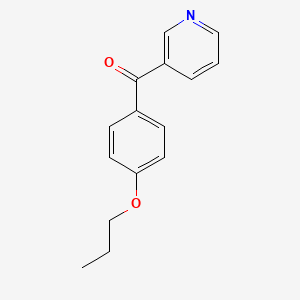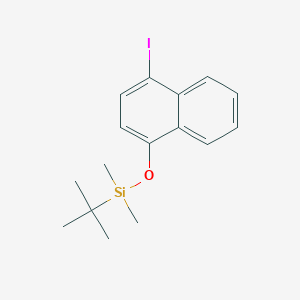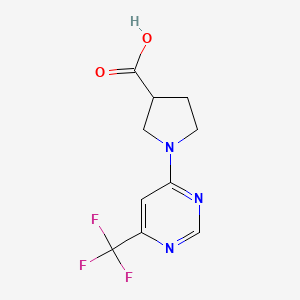
1-(6-(Trifluoromethyl)pyrimidin-4-yl)pyrrolidine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(6-(Trifluoromethyl)pyrimidin-4-yl)pyrrolidine-3-carboxylic acid is a compound that belongs to the class of trifluoromethyl pyrimidine derivatives. These compounds are known for their unique biological activities and are widely used in various fields such as agriculture, medicine, and industrial applications. The presence of the trifluoromethyl group in the pyrimidine ring enhances the compound’s stability and biological activity, making it a valuable molecule for scientific research and practical applications.
Méthodes De Préparation
The synthesis of 1-(6-(Trifluoromethyl)pyrimidin-4-yl)pyrrolidine-3-carboxylic acid typically involves multiple steps. One common synthetic route starts with the preparation of the pyrimidine ring, followed by the introduction of the trifluoromethyl group and the pyrrolidine moiety. The reaction conditions often include the use of strong bases, solvents like dimethylformamide (DMF), and catalysts to facilitate the reactions. Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
1-(6-(Trifluoromethyl)pyrimidin-4-yl)pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The trifluoromethyl group and pyrimidine ring can undergo substitution reactions with nucleophiles or electrophiles, leading to the formation of various substituted derivatives. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. .
Applications De Recherche Scientifique
1-(6-(Trifluoromethyl)pyrimidin-4-yl)pyrrolidine-3-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antifungal, insecticidal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes
Mécanisme D'action
The mechanism of action of 1-(6-(Trifluoromethyl)pyrimidin-4-yl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to bind to target proteins, enzymes, or receptors, leading to the modulation of their activity. This interaction can result in the inhibition or activation of specific biological pathways, contributing to the compound’s observed biological effects .
Comparaison Avec Des Composés Similaires
1-(6-(Trifluoromethyl)pyrimidin-4-yl)pyrrolidine-3-carboxylic acid can be compared with other similar compounds, such as:
1-(6-(Trifluoromethyl)pyrimidin-4-yl)piperidine-4-carboxylic acid: This compound has a similar structure but with a piperidine ring instead of a pyrrolidine ring. The difference in the ring structure can lead to variations in biological activity and stability.
Fluoxetine: A well-known antidepressant that contains a trifluoromethyl group. .
Propriétés
Formule moléculaire |
C10H10F3N3O2 |
|---|---|
Poids moléculaire |
261.20 g/mol |
Nom IUPAC |
1-[6-(trifluoromethyl)pyrimidin-4-yl]pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C10H10F3N3O2/c11-10(12,13)7-3-8(15-5-14-7)16-2-1-6(4-16)9(17)18/h3,5-6H,1-2,4H2,(H,17,18) |
Clé InChI |
NADDQDSAZNKBAR-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CC1C(=O)O)C2=NC=NC(=C2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(2,5-Dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol](/img/structure/B15228295.png)
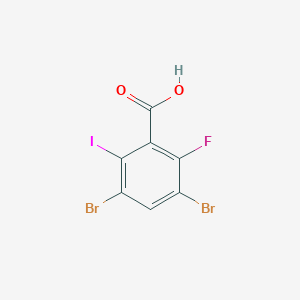
![3-Chloro-5-methoxy-1H-pyrrolo[2,3-c]pyridine](/img/structure/B15228301.png)
![6-(Trifluoromethyl)-2H-spiro[benzo[b]thiophene-3,4'-piperidine]](/img/structure/B15228303.png)
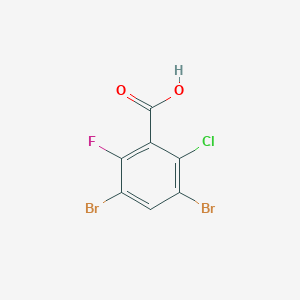
![tert-Butyl (S)-6-amino-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B15228315.png)
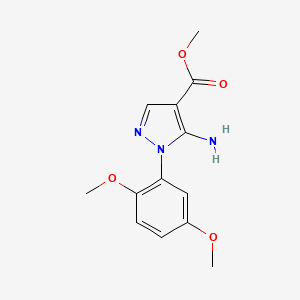
![3-(1-Aminoethyl)-6,7,8,9-tetrahydro-1H-cyclohepta[b]pyridin-2(5H)-one](/img/structure/B15228325.png)
